![molecular formula C18H16FNO2 B14006313 [1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate CAS No. 10473-90-2](/img/structure/B14006313.png)
[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester (7ci,8ci) is a synthetic organic compound It is characterized by the presence of a carbamic acid ester functional group, which is linked to a fluorophenyl and a phenyl group through a propynyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester typically involves the reaction of dimethylcarbamoyl chloride with 1-(p-fluorophenyl)-1-phenyl-2-propyn-1-ol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
科学研究应用
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Carbamic acid, dimethyl-, 1-phenyl-2-propynyl ester: Lacks the fluorophenyl group, which may affect its binding properties and reactivity.
Carbamic acid, dimethyl-, 1-(p-chlorophenyl)-1-phenyl-2-propynyl ester: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its chemical and biological properties.
Uniqueness
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester is unique due to the presence of the fluorophenyl group, which can enhance its stability and reactivity. The combination of the fluorophenyl and phenyl groups with the propynyl chain provides a distinct structural framework that can be exploited for various applications.
属性
CAS 编号 |
10473-90-2 |
|---|---|
分子式 |
C18H16FNO2 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H16FNO2/c1-4-18(22-17(21)20(2)3,14-8-6-5-7-9-14)15-10-12-16(19)13-11-15/h1,5-13H,2-3H3 |
InChI 键 |
COJLTDIHWHCUCX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)OC(C#C)(C1=CC=CC=C1)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


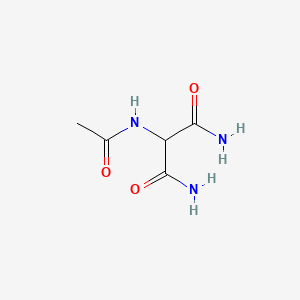

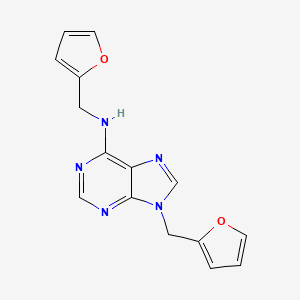
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
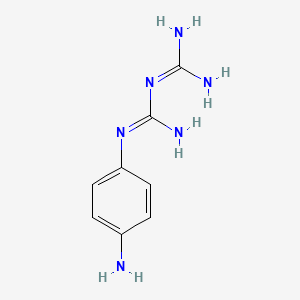
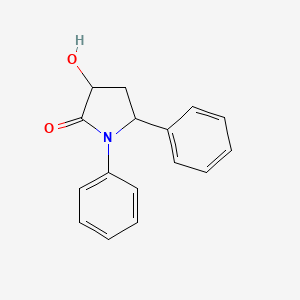
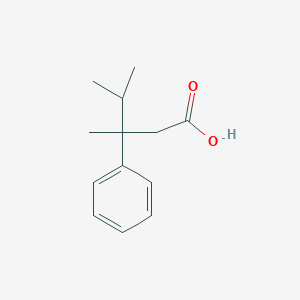
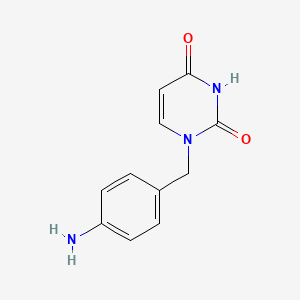
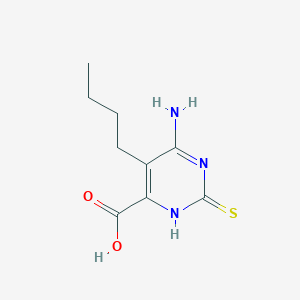
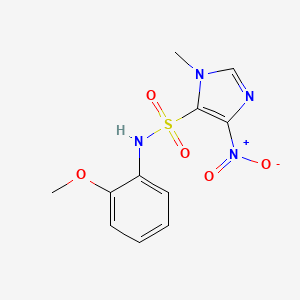
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
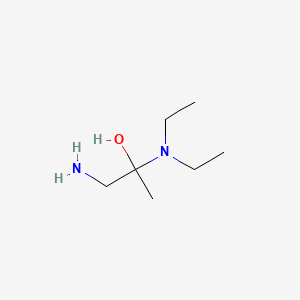
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
